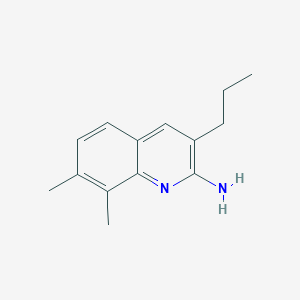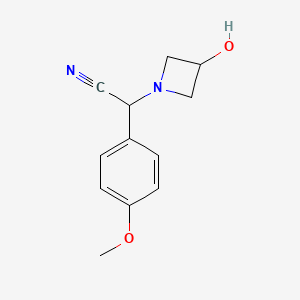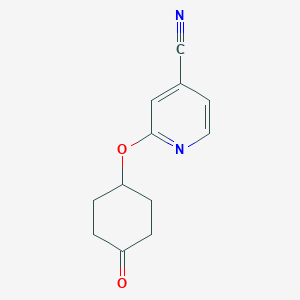
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of methoxy groups attached to the phenyl rings at positions 2 and 4, and an aldehyde group at position 4 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazines with aldehydes or ketones. One common method is the reaction of 2-methoxyphenylhydrazine with 4-methoxybenzaldehyde under acidic or basic conditions to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)18-14(12-21)11-20(19-18)16-5-3-4-6-17(16)23-2/h3-12H,1-2H3 |
InChI Key |
CYOBJPIBLQRGLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867787.png)




![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)

![1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde](/img/structure/B14867837.png)

